molecular formula C15H13NO2 B8054403 3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8054403
M. Wt: 239.27 g/mol
InChI Key: HXOPZFCEXMASPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-1-yl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a unique bicyclo[111]pentane scaffold attached to an isoquinoline moiety

Properties

IUPAC Name

3-isoquinolin-1-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-13(18)15-7-14(8-15,9-15)12-11-4-2-1-3-10(11)5-6-16-12/h1-6H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOPZFCEXMASPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the reaction of isoquinoline with a bicyclo[1.1.1]pentane derivative under specific conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The isoquinoline moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can bind to various receptors and enzymes, modulating their activity. The bicyclo[1.1.1]pentane scaffold provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Pyridin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-(Isoquinolin-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the bicyclo[1.1.1]pentane scaffold and the isoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .

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